molecular formula C17H15NO B1314369 3-Methyl-4-(1-naphthyloxy)aniline CAS No. 83054-45-9

3-Methyl-4-(1-naphthyloxy)aniline

Cat. No.: B1314369
CAS No.: 83054-45-9
M. Wt: 249.31 g/mol
InChI Key: YSNDKUCPFBMCJL-UHFFFAOYSA-N
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Description

3-Methyl-4-(1-naphthyloxy)aniline, also known as MNMA, is an organic compound widely used in the field of organic chemistry. It has a molecular formula of C17H15NO and a molecular weight of 249.31 g/mol .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring attached to an amine group and a naphthyl group through an oxygen atom .

Scientific Research Applications

Heterocyclic Naphthalimides in Medicine

Naphthalimide compounds, with their aromatic heterocyclic structure, demonstrate significant interactions with various biological molecules, showcasing extensive potential in medicinal applications. These compounds have been investigated for their roles as anticancer agents, with some entering clinical trials. Beyond cancer treatment, naphthalimide derivatives are explored for antibacterial, antifungal, antiviral, and anti-inflammatory uses. They also serve as artificial ion receptors, fluorescent probes, and cell imaging agents, contributing to a better understanding of biological processes and pharmacokinetics (Gong et al., 2016).

1,8‐Naphthyridine Derivatives: A Multipurpose Scaffold

1,8‐Naphthyridine derivatives are noted for their broad spectrum of biological activities, making them potent scaffolds in therapeutic research. These activities include antimicrobial, antiviral, anticancer, anti‐inflammatory, and analgesic effects, among others. The potential applications in neurological disorders such as Alzheimer's disease, multiple sclerosis, and depression highlight their versatility in drug discovery. These derivatives also exhibit properties like anti‐osteoporotic activity, anti‐allergic effects, and antimalarial capabilities, underscoring their significance in developing new therapeutic agents (Madaan et al., 2015).

Chemical Fixation of CO2 with Aniline Derivatives

Aniline derivatives, including potentially 3-Methyl-4-(1-naphthyloxy)aniline, have been studied for their ability to react with carbon dioxide, leading to the synthesis of functionalized azole compounds. This process represents an environmentally friendly and economically advantageous method to convert CO2 into valuable chemicals, offering a novel approach for organic synthesis and the production of biologically active azole derivatives. Such methodologies are pivotal in addressing climate change and advancing synthetic organic chemistry (Vessally et al., 2017).

Mechanism of Action

The mechanism of action of 3-Methyl-4-(1-naphthyloxy)aniline is not clear as it’s not a drug or a biologically active compound. It’s primarily used for proteomics research .

Future Directions

As 3-Methyl-4-(1-naphthyloxy)aniline is used in proteomics research , future directions might include its use in the synthesis of new compounds or its application in different fields of research.

Properties

IUPAC Name

3-methyl-4-naphthalen-1-yloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO/c1-12-11-14(18)9-10-16(12)19-17-8-4-6-13-5-2-3-7-15(13)17/h2-11H,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSNDKUCPFBMCJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)OC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40531686
Record name 3-Methyl-4-[(naphthalen-1-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40531686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83054-45-9
Record name 3-Methyl-4-(1-naphthalenyloxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83054-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-4-[(naphthalen-1-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40531686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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